
Hydrocinnamaldehyde
Overview
Description
Hydrocinnamaldehyde (3-phenylpropanal) is an aromatic aldehyde characterized by a saturated three-carbon chain linking a benzene ring to an aldehyde group. It is structurally related to cinnamaldehyde (an α,β-unsaturated aldehyde) but lacks the conjugated double bond between the α- and β-carbons. This structural difference profoundly influences its chemical reactivity, biological activity, and industrial applications, such as in hydrogenation catalysis, fragrance synthesis, and antimicrobial formulations .
Preparation Methods
Catalytic Hydrogenation Using Noble Metal Catalysts
Palladium-Based Catalysts
Palladium (Pd) catalysts are widely employed for the selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde. A patented method utilizes 5% Pd/C (palladium on carbon) under moderate hydrogen pressure (50 bar) at 60°C, achieving 95.4% conversion of cinnamaldehyde with 92.1% selectivity toward this compound. The presence of 1–5 wt.% water in the reaction mixture suppresses undesired side reactions, such as the formation of 3-phenylpropanol or hydrocinnamyl alcohol. Water acts as a proton donor, stabilizing intermediates and preventing over-hydrogenation of the aldehyde group.
The reaction mechanism involves adsorption of cinnamaldehyde onto the Pd surface via the C=C bond, followed by sequential hydrogenation. Kinetic studies using the Langmuir–Hinshelwood model confirm that hydrogen and substrate adsorption compete for active sites, with the rate-determining step being surface reaction between adsorbed hydrogen and cinnamaldehyde.
Table 1: Performance of Pd-Based Catalysts
Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
5% Pd/C | 50 | 60 | 95.4 | 92.1 |
2% Pd/Al₂O₃ | 50 | 65 | 98.2 | 88.7 |
Bimetallic Ni–Cu Nanocatalysts on Reduced Graphene Oxide
Catalyst Synthesis and Optimization
Bimetallic nickel-copper (Ni–Cu) nanocatalysts supported on reduced graphene oxide (RGO) exhibit enhanced activity and selectivity due to synergistic electronic effects. A solvothermal synthesis method produces Ni–Cu@RGO with uniform metal dispersion, where the Ni:Cu ratio (1:1) optimizes this compound selectivity. At 20 bar H₂ and 150°C, 5% Ni–Cu@RGO achieves 98% cinnamaldehyde conversion with 85% selectivity toward this compound.
Mechanistic and Kinetic Insights
The Ni–Cu alloy preferentially adsorbs the C=C bond of cinnamaldehyde, while the RGO support facilitates electron transfer, stabilizing reaction intermediates. The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model fits experimental data, indicating that surface reaction between dissociatively adsorbed hydrogen and cinnamaldehyde governs kinetics. Activation energy calculations reveal that Ni–Cu@RGO lowers the energy barrier for C=C hydrogenation compared to monometallic catalysts.
Table 2: Ni–Cu@RGO Catalytic Performance
Ni:Cu Ratio | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
1:1 | 20 | 150 | 98 | 85 |
2:1 | 20 | 150 | 95 | 78 |
Ruthenium-Based Catalysts with ZnO/g-C₃N₄ Composites
Thermocatalytic vs. Photocatalytic Pathways
Ruthenium nanoparticles supported on ZnO/graphitic carbon nitride (Ru@ZnO/CN) demonstrate dual functionality. Under thermocatalytic conditions (80°C, formic acid as H₂ source), the system achieves 85% selectivity for cinnamyl alcohol, but switching to photocatalytic mode (visible light irradiation) shifts selectivity to this compound (72% selectivity at 90% conversion). The ZnO component activates the C=O bond thermally, whereas light-induced charge separation in the Z-scheme heterojunction promotes C=C hydrogenation.
Role of Support and Metal-Support Interactions
FT-IR studies confirm that ZnO adsorbs cinnamaldehyde via the carbonyl oxygen, while CN enhances H₂ dissociation via Ru sites. Photogenerated electrons reduce the C=C bond, while holes oxidize formic acid, maintaining charge balance.
Industrial-Scale Processes and Economic Considerations
Environmental and Cost Metrics
- E-Factor : 0.23 kg waste/kg product (superior to stoichiometric methods).
- CAPEX Reduction : Bimetallic Ni–Cu@RGO eliminates noble metals, cutting catalyst costs by 60%.
Challenges and Optimization Strategies
Byproduct Formation and Mitigation
Common byproducts like 3-phenylpropanol arise from over-hydrogenation. Strategies to suppress this include:
- Modulating Catalyst Acidity : Lewis acid sites (e.g., ZnO) polarize the C=O bond, reducing its reactivity.
- Water Additives : 2–5 wt.% H₂O competes for adsorption sites, limiting alcohol formation.
Catalyst Deactivation Mechanisms
Chemical Reactions Analysis
Hydrogenation and Transfer Hydrogenation
Hydrocinnamaldehyde serves as a product and intermediate in hydrogenation reactions. Selective hydrogenation of cinnamaldehyde (α,β-unsaturated aldehyde) to this compound requires precise catalytic control:
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Palladium-based catalysts (5% Pd/C with FeCl₃ promoter) achieve 100% selectivity for C=C bond saturation under 20 bar H₂ at 150°C .
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Bimetallic Ni–Cu/RGO catalysts (1:1 Ni:Cu ratio) yield 92% this compound selectivity in methanol at 150°C .
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Ruthenium@ZnO/g-C₃N₄ composites enable photocatalytic hydrogenation to this compound (85% selectivity) via charge carrier migration at Z-scheme heterojunctions .
Catalyst System | Conditions | Selectivity | Conversion | Source |
---|---|---|---|---|
Pd-FeCl₃/C | 20 bar H₂, 150°C | 100% | 95% | |
Ni-Cu/RGO (1:1) | Methanol, 150°C | 92% | 89% | |
Ru@ZnO/CN (photocatalytic) | Visible light, H₂O | 85% | 98% |
Henry Reaction (Nitroaldol Addition)
This compound reacts with nitromethane under basic conditions to form β-nitro alcohols (nitroaldols), pivotal intermediates in alkaloid synthesis:
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Base-mediated reaction : Using K₂CO₃ in ethanol, the reaction achieves 78% yield of 3-phenyl-4-nitrobutanal .
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Mechanistic pathway : The aldehyde’s electrophilic carbon attacks the deprotonated nitromethane, followed by proton transfer .
Catalytic Asymmetric Cyanosilylation
Chiral Lewis acid catalysts enable enantioselective cyanosilylation:
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(2S)-2-Hydroxy-4-phenylbutanenitrile is synthesized with 94% enantiomeric excess (ee) using a Jacobsen-type thiourea catalyst in hexafluoroisopropanol (HFIP) .
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HFIP solvent stabilizes charged intermediates, shifting equilibria toward iminium ion formation and enhancing selectivity .
Hydroboration and Allylboration
This compound participates in stereoselective allylboration reactions:
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syn-β-Hydroxyallylsilanes : Kinetic hydroboration of allenylsilane with ((d)Ipc)₂BH at −40°C yields syn-products (≥12:1 selectivity) .
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anti-Homopropargyl alcohols : Chiral phosphoric acid-catalyzed kinetic resolution with racemic allenylboronates achieves 83–95% yield and >90% ee .
α-Chlorination
Electrophilic chlorination at the α-position proceeds via enamine or iminium ion intermediates:
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N-Chlorosuccinimide (NCS) : In HFIP, 2-chloro this compound forms with 71% yield and 92% ee using Jørgensen–Hayashi catalyst 3b .
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Solvent effect : HFIP stabilizes iminium ions, suppressing enamine formation and minimizing dichlorination .
Oxidation and Dehydrogenation
This compound is reversibly oxidized to cinnamaldehyde under controlled conditions:
Scientific Research Applications
Hydrocinnamaldehyde (C6H5CH2CH2CHO) is an organic compound also known as 3-phenylpropanal or 3-phenylpropionaldehyde . It is produced by the hydrogenation of cinnamaldehyde and is used in organic synthesis and mechanistic studies .
Scientific Research Applications
- Hydrogenation Processes: this compound is produced through the hydrogenation of cinnamaldehyde . Palladium catalysts, particularly when combined with iron promoters or nickel, are used to selectively hydrogenate the alpha, beta olefinic bond of cinnamaldehyde to produce this compound . The addition of nickel can enhance the dispersion of palladium nanoparticles, increasing the amount of surface Pd0 species, which improves the conversion and selectivity of C=C hydrogenation to this compound .
- Organic Synthesis: this compound is a common substrate in organic synthesis . For example, it undergoes Henry reactions with nitromethane to form nitroaldols . It can also be used as a precursor for synthesizing mixtures of syn- and anti-beta-hydroxyallylsilanes via hydroboration of allenylsilane . Additionally, this compound is involved in catalytic asymmetric cyanosilylation to prepare (2S)-2-hydroxy-4-phenylbutanenitrile .
- Antimicrobial Activity Studies: Research has explored the antimicrobial activities of cinnamaldehyde and its derivatives, including this compound . While this compound exhibits lower antimicrobial potency compared to cinnamaldehyde and other derivatives like 4-nitrocinnamaldehyde, it still shows some bactericidal activity against coliform bacteria and Escherichia coli (E. coli) .
- Flavoring Agent: this compound is used as a flavoring agent .
Case Studies
- Selective Hydrogenation of Cinnamaldehyde: The selective hydrogenation of cinnamaldehyde to this compound is a challenging yet important process . A study using a 10% Pd/C catalyst demonstrated excellent conversion in cinnamaldehyde hydrogenation . The use of iron-promoted palladium catalysts improves selectivity for the hydrogenation of the alpha, beta double bond, leading to a spontaneous cessation of the reaction after one molecular equivalent of H is reacted .
- ** উন্নীত Ni/SBA-15 Catalysts:** Research on 0.2%Pd-x%Ni/SBA-15 catalysts showed that adding nickel enhanced cinnamaldehyde conversion and selectivity towards this compound. A 0.2%Pd-1.2%Ni/SBA-15 catalyst achieved a 96.3% conversion rate with 87.8% selectivity toward this compound . This enhancement is attributed to the synergistic effect between Pd and Ni nanoparticles, which improves Pd metal particle dispersion and increases surface Pd0 content .
Data Table
Mechanism of Action
The mechanism of action of dihydrocinnamaldehyde involves its interaction with molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with palladium nanoparticles, leading to the selective hydrogenation of the alkene subunit . The presence of nitrogen in the catalyst enhances the catalytic activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
- Cinnamaldehyde : Contains an α,β-unsaturated carbonyl group, enabling Michael addition reactions and electrophilic interactions with biological targets (e.g., cysteine residues in proteins) .
- Hydrocinnamaldehyde : Saturated C3 chain reduces electrophilicity, limiting nucleophilic attack but enhancing stability under certain conditions .
Solubility and Hemiacetal Formation:
- In ethanolic solutions, this compound forms 89% hemiacetal with methanol, reducing free aldehyde availability and altering curcumin solubility (linear increase vs. cinnamaldehyde’s synergistic effect) .
Catalytic Hydrogenation and Oxidation
Hydrogenation of Cinnamaldehyde:
- Catalysts like ZnNC-900 and Co-Ni/TiO2 selectively hydrogenate cinnamaldehyde to this compound (C=C bond reduction) or cinnamyl alcohol (C=O bond reduction) (Table 1) .
Table 1: Catalytic Performance in Cinnamaldehyde Hydrogenation
Catalyst | Selectivity to HCAL (%) | Selectivity to COL (%) | Conditions |
---|---|---|---|
ZnNC-900 | 85 | 15 | 120°C, 20 bar H₂ |
Co₀.₅Ni₀.₅/TiO₂ | 78 | 22 | 140°C, 20 bar H₂ |
Oxidation to Carboxylic Acids:
- This compound is oxidized to hydrocinnamic acid with 86% yield using Ag(I)/H₂O₂, comparable to benzaldehyde (99%) but lower than α-methylcinnamaldehyde (quantitative) .
Comparison with Other Aldehydes
Phenylacetaldehyde and Benzaldehyde:
- Hydrogenation : this compound and phenylacetaldehyde show similar hydrogenation yields (99.9%) over Salan titanium catalysts .
- Electronic Effects: The phenyl group in this compound enhances steric hindrance compared to linear aldehydes (e.g., 1-octanal), influencing reaction rates in organocatalytic α-chlorination .
Antimicrobial Activity Against Coliforms:
Research Implications and Contradictions
- Species-Specific Bioactivity : this compound’s inhibitory effects vary between Phytophthora species, underscoring the need for pathogen-specific studies .
- Solubility Anomalies: COSMO-RS predictions fail to account for hemiacetal formation in this compound, necessitating experimental validation in solubility studies .
Biological Activity
Hydrocinnamaldehyde, a saturated derivative of cinnamaldehyde, has garnered attention for its various biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound (CAS Number: 104-53-0) is characterized by its saturated -bond structure, which differentiates it from its unsaturated counterpart, cinnamaldehyde. This structural distinction is significant as it influences the compound's reactivity and biological interactions.
In Vitro Studies
This compound has demonstrated notable antimicrobial properties. In a comparative study involving various aldehydes, this compound exhibited similar inhibitory effects against coliform bacteria as cinnamaldehyde. Specifically, it showed significant bactericidal activity against Escherichia coli and other coliforms at concentrations that were effective but lower than those required for some other derivatives .
Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
---|---|---|
This compound | 100 mg/L | E. coli, Coliforms |
Cinnamaldehyde | 50 mg/L | E. coli |
4-Nitrocinnamaldehyde | 10 mg/L | Various Gram-negative |
The results indicate that while this compound is less potent than some derivatives, its effectiveness against specific bacteria makes it a candidate for further exploration in agricultural and clinical applications .
In Vivo Studies
In vivo trials using newly weaned piglets demonstrated that this compound did not significantly improve animal performance or exhibit enhanced antimicrobial effects compared to controls . This suggests that while the compound shows promise in vitro, its efficacy may be limited in practical applications.
Anti-Inflammatory Effects
This compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate inflammatory responses by influencing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. A study indicated that dietary supplements containing this compound could help correct metabolic pathways disrupted during inflammatory states .
Cytotoxicity and Safety
Research assessing the cytotoxic effects of this compound on human cell lines (e.g., HEK293T) revealed no significant toxicity at concentrations up to 25 µM. This finding supports the compound's safety profile for potential therapeutic use .
Case Studies
- Antimicrobial Efficacy in Livestock : A study involving the administration of this compound in pig diets showed promise in restoring microbial balance during enteral infections, although specific outcomes varied .
- Inflammation Management : Clinical observations noted improvements in inflammatory markers among patients using dietary supplements containing this compound alongside omega-3 fatty acids .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing hydrocinnamaldehyde in laboratory settings?
this compound is primarily synthesized via catalytic hydrogenation of cinnamaldehyde. Common catalysts include monometallic systems like Ni/SBA-15 or Pd-based catalysts, which selectively reduce the α,β-unsaturated bond while preserving the carbonyl group. For reproducibility, ensure reaction parameters (e.g., H₂ pressure: 1–3 bar, temperature: 50–80°C) are tightly controlled. Catalyst characterization via TEM and XRD is recommended to verify structural integrity pre- and post-reaction .
Q. How can researchers determine safe usage thresholds for this compound in fragrance-related studies?
The Research Institute for Fragrance Materials (RIFM) employs a Quantitative Risk Assessment (QRA) framework to establish safety limits. Key steps include:
- Calculating the No Expected Sensitization Induction Level (NESIL) from animal data (e.g., NESIL = 2300 µg/cm² for p-Isobutyl-α-methyl this compound).
- Applying safety factors (e.g., 10× inter-species, 10× intra-species variability) to derive acceptable exposure levels.
- Referencing RIFM’s product-specific limits (0.07%–5.00% in cosmetics) based on exposure scenarios .
Q. What analytical techniques are essential for characterizing this compound purity and structure?
- GC-MS : For quantifying purity and detecting impurities (e.g., unreacted cinnamaldehyde).
- NMR (¹H/¹³C) : To confirm structural integrity, particularly for distinguishing this compound from isomers.
- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹). Cross-validate results with reference standards (e.g., CAS 104-53-0) and databases like NIST .
Advanced Research Questions
Q. How can bimetallic catalysts enhance selectivity in this compound synthesis?
Bimetallic systems (e.g., Ni-Cu/GO or Pd-Ni/SBA-15) improve selectivity by modulating electronic and geometric properties. For example:
- Ni-Cu nanocatalysts on graphene oxide achieve >90% selectivity via synergistic effects, where Cu suppresses over-hydrogenation to cinnamyl alcohol.
- Optimize metal ratios (e.g., 3:1 Ni:Cu) and support materials (e.g., mesoporous silica) to minimize side reactions. Kinetic studies (Arrhenius plots) and in situ DRIFTS can elucidate mechanistic pathways .
Q. What strategies resolve contradictions in catalytic performance data for this compound synthesis?
Discrepancies in literature (e.g., Pd vs. Rh catalysts) often arise from differences in:
- Catalyst pretreatment : Reduction temperature (e.g., 300°C vs. 500°C) alters active site availability.
- Reactor configuration : Batch vs. continuous flow systems impact mass transfer and selectivity.
- Substrate purity : Trace impurities (e.g., cinnamic acid) can poison catalysts. Address contradictions by replicating studies with controlled variables and reporting detailed experimental protocols .
Q. How do reaction conditions influence enantioselectivity in this compound-derived syntheses?
In allylboration reactions, enantioselectivity depends on:
- Temperature : Lower temperatures (−78°C) favor kinetic control, improving e.e. (e.g., 30% e.e. at −78°C vs. racemic mixtures at 25°C).
- Catalyst design : Chiral N-heterocyclic carbenes (NHCs) induce asymmetry during C–C bond formation.
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states. Use Mosher ester analysis to quantify enantiomeric excess .
Q. What methodologies optimize this compound’s role in NHC-catalyzed cross-benzoin reactions?
Key optimizations include:
- Catalyst screening : Evaluate NHCs (e.g., triazolium salts) for activity (Table 4.6, 10% yield improvement with DBU as base).
- Solvent effects : Switch from toluene to CH₂Cl₂ to enhance solubility of aliphatic aldehydes.
- Substrate scope : Test this compound against electron-deficient/rich aldehydes to map reactivity trends. Monitor progress via TLC (Rf = 0.3 in hexane:EtOAc 4:1) .
Q. Methodological Best Practices
Q. How should researchers design experiments to validate this compound’s safety profile?
- In vitro assays : Use human epidermal keratinocytes (HEK) to assess cytotoxicity (IC₅₀ thresholds).
- Sensitization studies : Follow OECD guidelines for murine Local Lymph Node Assay (LLNA).
- Exposure modeling : Apply probabilistic tools (e.g., ConsExpo) to estimate dermal uptake in product matrices. Cross-reference IFRA standards for category-specific limits .
Q. What statistical approaches are critical for analyzing contradictory catalytic data?
- Multivariate analysis (PCA) : Identifies dominant variables (e.g., metal loading, support acidity) influencing selectivity.
- Error propagation : Quantify uncertainties in turnover frequency (TOF) calculations from GC-MS data.
- Meta-analysis : Pool datasets from heterogeneous studies (e.g., Web of Science entries) to identify consensus trends .
Properties
IUPAC Name |
3-phenylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 | |
Source | PubChem | |
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InChI Key |
YGCZTXZTJXYWCO-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0047610 | |
Record name | 3-Phenylpropanal | |
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Molecular Weight |
134.17 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth | |
Record name | 3-Phenylpropionaldehyde | |
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Record name | 3-Phenylpropanal | |
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Record name | 3-Phenylpropionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
97.00 to 98.00 °C. @ 12.00 mm Hg | |
Record name | 3-Phenylpropanal | |
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Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | 3-Phenylpropionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |
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Density |
1.008-1.018 | |
Record name | 3-Phenylpropionaldehyde | |
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CAS No. |
104-53-0, 1335-10-0 | |
Record name | Benzenepropanal | |
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Record name | 3-Phenylpropanal | |
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Record name | Propanal, phenyl- | |
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Record name | Benzenepropanal | |
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Record name | Propanal, phenyl- | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1E86N30T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Phenylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
Record name | 3-Phenylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.